molecular formula C14H19ClN2O2 B13060087 Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl

Cat. No.: B13060087
M. Wt: 282.76 g/mol
InChI Key: PBGHLEOOSJEMRO-UHFFFAOYSA-N
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Description

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and drug design. The spirocyclic framework provides a rigid and three-dimensional structure, which can be beneficial in enhancing the biological activity and selectivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride typically involves multiple steps. One common method includes the cyclization of endocyclic alkenes with isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . The reaction conditions often involve the use of thermal [2+2] cycloaddition and reduction with alane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride is unique due to its specific spirocyclic structure, which provides a distinct three-dimensional shape. This can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug design and other applications.

Biological Activity

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride (CAS No. 1983895-88-0) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H18ClN2O2
  • Molecular Weight: 248.73 g/mol
  • Structure: The compound features a spirocyclic structure that contributes to its biological properties.

The biological activity of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, which can lead to therapeutic effects in different biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Fetal Hemoglobin Induction : A study identified derivatives of 2-azaspiro[3.3]heptane as effective inducers of fetal hemoglobin (HbF), which is crucial for managing β-thalassemia and sickle cell disease. The compound demonstrated significant dose-dependent increases in globin switching in vivo, indicating its potential as a therapeutic agent for hemoglobinopathies .
  • Antiviral Properties : Some spiro compounds similar to Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate have shown promising antiviral activity against various viruses by inhibiting viral proteases, which are essential for viral replication .
  • Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, demonstrating potential as a reversible covalent inhibitor with low cytotoxicity in cellular assays .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Fetal Hemoglobin InductionInduced significant HbF production in cynomolgus monkeys; safer than hydroxyurea.
Antiviral ActivityExhibited high potency against viral proteases with low cytotoxicity in human cells.
Enzymatic InhibitionShowed effective inhibition of M Pro with IC50 values below 0.5 μM in cellular assays.

Safety and Toxicology

Preliminary studies suggest that this compound has a favorable safety profile, showing no genotoxic effects and minimal toxicity compared to existing treatments like hydroxyurea . Further toxicological assessments are necessary to fully understand the safety implications for human use.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H

InChI Key

PBGHLEOOSJEMRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2.Cl

Origin of Product

United States

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